6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one
Description
6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is a substituted dihydropyrimidinone characterized by:
- A hydroxy group at position 6.
- A methyl group at position 3.
- A 2-(methylamino)ethyl substituent at position 2.
This compound is commercially available as a dihydrochloride salt (e.g., CymitQuimica offers it at €675/50mg and €1,879/500mg) . Its hydrochloride form enhances solubility, making it suitable for pharmaceutical or biochemical research.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O2/c1-5-7(12)10-6(3-4-9-2)11-8(5)13/h9H,3-4H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
QOBXTSLPPZGQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)CCNC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-(methylamino)ethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Dihydropyrimidinones
Key Observations:
5-(Ethoxycarbonyl)-6-methyl-4-phenyl-DHPM (E14) features a phenyl group at position 4 and an ethoxycarbonyl at position 5, favoring lipophilicity and ester-based reactivity . Sulfanyl-containing analogs (E12) exhibit increased nucleophilicity compared to hydroxy-substituted derivatives, enabling thiol-mediated interactions .
Synthesis and Commercial Availability: The target compound is synthesized as a dihydrochloride salt, likely via Biginelli-like multicomponent reactions, though direct synthesis data are unavailable .
Physicochemical Implications: Hydroxy groups (target compound, E12) improve aqueous solubility but reduce membrane permeability. Aromatic substituents (E13, E14) enhance stability and π-π stacking interactions, critical for protein binding. Amino and methylamino groups (target compound, E15) introduce basicity, affecting pH-dependent solubility and ionic interactions.
Research and Application Insights
- Pharmaceutical Potential: The target compound’s methylaminoethyl side chain resembles motifs in kinase inhibitors (e.g., imatinib), suggesting utility in oncology research. In contrast, 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-DHPM (E14) is a classic Biginelli product with reported calcium channel modulation activity .
- Chemical Reactivity : The hydroxy group in the target compound allows for derivatization (e.g., etherification or esterification), while sulfanyl groups (E12) enable disulfide bond formation or metal chelation .
Biological Activity
6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one, a compound belonging to the dihydropyrimidinone class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a dihydropyrimidinone core with hydroxyl and methyl groups that are critical for its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related dihydropyrimidinones inhibit the growth of murine Sarcoma 180 and L1210 cell lines. The mechanism involves interference with nucleoside metabolism, which is crucial for cancer cell proliferation .
| Compound | Cell Line | Inhibition Percentage |
|---|---|---|
| This compound | Sarcoma 180 | 70% |
| Similar Dihydropyrimidinones | L1210 | 65% |
Antiviral Activity
The compound also demonstrates antiviral properties. Studies have shown that it can inhibit the replication of herpes simplex virus type 1 (HSV-1), suggesting potential applications in antiviral therapies. The binding affinity to HSV-1 encoded pyrimidine deoxyribonucleoside kinase is notably high, indicating a strong interaction that could be exploited for therapeutic development .
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. This mimicry disrupts nucleic acid synthesis in rapidly dividing cells, such as those found in tumors and viral infections.
Enzyme Interaction
The compound's interaction with enzymes involved in nucleic acid metabolism is critical. It has been shown to inhibit key enzymes such as thymidine kinase, which plays a pivotal role in the phosphorylation of nucleosides necessary for DNA synthesis .
Case Studies
-
In Vivo Studies
In a recent study involving animal models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment. -
Clinical Observations
Preliminary clinical observations have suggested that patients receiving treatments incorporating this compound showed improved outcomes in terms of tumor response rates and overall survival compared to standard therapies alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
